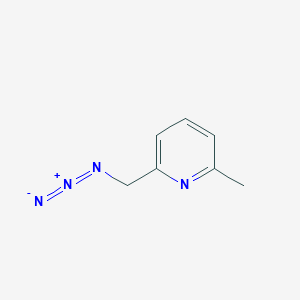
2-(Azidomethyl)-6-methylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Azidomethyl)-6-methylpyridine is an organic compound that features an azido group attached to a methylpyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Azidomethyl)-6-methylpyridine typically involves the introduction of an azido group to a methylpyridine precursor. One common method is the reaction of 2-(chloromethyl)-6-methylpyridine with sodium azide in an appropriate solvent such as dimethylformamide (DMF) under reflux conditions. This reaction proceeds via nucleophilic substitution, where the chloride is replaced by the azido group.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the potentially hazardous azide compounds.
Chemical Reactions Analysis
Types of Reactions: 2-(Azidomethyl)-6-methylpyridine can undergo various chemical reactions, including:
Cycloaddition Reactions:
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution Reactions: The azido group can be replaced by other nucleophiles in substitution reactions.
Common Reagents and Conditions:
Cycloaddition: Copper(I) catalysts are often used in the Huisgen cycloaddition.
Reduction: Palladium on carbon (Pd/C) is a common catalyst for the reduction of azides to amines.
Substitution: Sodium azide is used for the initial synthesis, and other nucleophiles can be used for further substitution reactions.
Major Products Formed:
Triazoles: Formed from cycloaddition reactions.
Amines: Formed from reduction reactions.
Various substituted pyridines: Formed from substitution reactions.
Scientific Research Applications
2-(Azidomethyl)-6-methylpyridine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of heterocycles and other complex molecules.
Biology: Utilized in bioorthogonal chemistry for labeling and tracking biomolecules.
Industry: Used in the development of new materials, including polymers and advanced materials with specific functional properties.
Mechanism of Action
The mechanism of action of 2-(Azidomethyl)-6-methylpyridine largely depends on the specific reactions it undergoes. In cycloaddition reactions, the azido group reacts with alkynes to form triazoles, which can then interact with various biological targets or materials. In reduction reactions, the azido group is converted to an amine, which can participate in further chemical reactions or interact with biological systems.
Comparison with Similar Compounds
2-(Azidomethyl)pyridine: Lacks the methyl group at the 6-position.
6-Methylpyridine: Lacks the azido group.
2-(Azidomethyl)-pyrimidine: Contains a pyrimidine ring instead of a pyridine ring.
Uniqueness: 2-(Azidomethyl)-6-methylpyridine is unique due to the presence of both the azido group and the methyl group on the pyridine ring. This combination of functional groups provides distinct reactivity and potential for diverse applications in synthetic chemistry and material science.
Properties
Molecular Formula |
C7H8N4 |
|---|---|
Molecular Weight |
148.17 g/mol |
IUPAC Name |
2-(azidomethyl)-6-methylpyridine |
InChI |
InChI=1S/C7H8N4/c1-6-3-2-4-7(10-6)5-9-11-8/h2-4H,5H2,1H3 |
InChI Key |
LLRMJHQGASVQCU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)CN=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



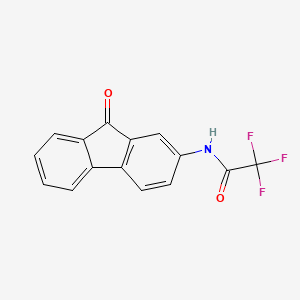
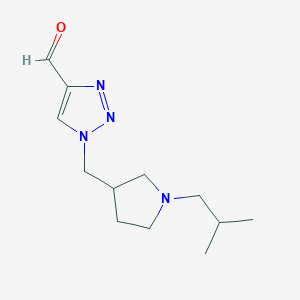
![2-[Bromo(difluoro)methyl]-4-fluoro-1,3-benzoxazole](/img/structure/B13426159.png)

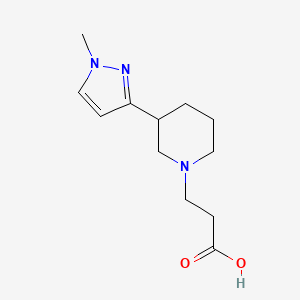
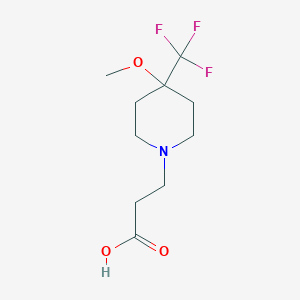

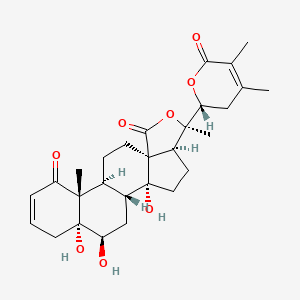
![3-(4-(Methoxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-amine](/img/structure/B13426190.png)

![3-Chloro-1-[3-(methoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl]propan-1-one](/img/structure/B13426223.png)

![tert-butyl N-[3-(aminomethyl)oxetan-3-yl]-N-(4-bromophenyl)carbamate](/img/structure/B13426234.png)
